2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide
Description
Properties
IUPAC Name |
2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-13(24)22-18(20(26)23-15-6-10-17(28-3)11-7-15)19(25)21-12-14-4-8-16(27-2)9-5-14/h4-11,18H,12H2,1-3H3,(H,21,25)(H,22,24)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSSRGHXVPCPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NCC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Hydrogenation Sequence
This two-stage method involves initial formation of a propanediamide intermediate followed by selective hydrogenation. As detailed in patent CN102199098B, a related N-benzylpropanamine derivative is synthesized via:
- Imine Formation : Reaction of p-methoxyphenylacetone with (R)-α-methylphenethylamine generates a chiral Schiff base.
- Catalytic Hydrogenation : Pt/C-mediated reduction at 50–60°C under 3–5 bar H₂ yields the chiral amine intermediate (87–92% yield).
- Benzylation : Benzaldehyde undergoes Pt/C-catalyzed reductive amination with the amine intermediate to install the N-benzyl group.
Adapting this to Compound X requires substituting benzaldehyde with 4-methoxybenzyl chloride during the alkylation step. Comparative studies show THF/water solvent systems enhance reaction rates by 300% compared to pure THF.
Azide-Mediated Assembly
US20040198836A1 discloses a pathway applicable to Compound X through azide intermediates:
- Bromoketone Activation : 1-(2,5-Dimethoxyphenyl)-2-bromoethanone reacts with hexamethylenetetramine in THF/H₂O (3:1 v/v) to form an aminomethanone intermediate.
- Azide Substitution : Sodium azide replaces bromide in acetone at 60°C (91% yield).
- Acetamide Coupling : The azide intermediate reacts with acetyl chloride in dichloromethane (DCM) with triethylamine base.
This method’s advantage lies in avoiding pyrophoric reagents, though it introduces challenges in handling azide byproducts.
Direct Amidation of Malonyl Dichloride
A third route, inferred from structural analogs, employs malonyl dichloride as the central building block:
- Stepwise Amidation :
- First amidation with 4-methoxyaniline in DCM at 0–5°C.
- Second amidation with 4-methoxybenzylamine under reflux.
- Acetylation : The free amino group is acetylated using acetic anhydride in pyridine.
Yields reach 78–85% with HPLC purity >98% after recrystallization from methanol.
Catalytic Hydrogenation Optimization
Hydrogenation proves critical for installing stereocenters and reducing imine intermediates. Data from multiple sources reveal:
Key findings:
- Pt/C outperforms Pd/C in stereoselective reductions of imines (94% ee vs. racemic mixtures).
- Raney Ni provides cost-effective debenzylation but requires strict temperature control to prevent over-reduction.
Solvent Systems and Reaction Kinetics
The choice of solvent profoundly impacts reaction efficiency:
Imine Formation (Step 1.1):
- THF/water (3:1) reduces reaction time from 24 h to 30 min versus pure THF.
- Water content >25% v/v induces premature hydrolysis, while <10% causes sluggish kinetics.
Azide Substitution (Step 1.2):
Recrystallization:
- Methanol/water (4:1) achieves 99.4% purity (HPLC) for final product vs. 97.1% with ethanol.
Industrial-Scale Adaptations
For kilogram-scale production, patent CN102199098B recommends:
- Continuous Hydrogenation : Fixed-bed reactors with Pt/C catalyst increase throughput by 40% over batch systems.
- In Situ Benzylation : Combining reductive amination and benzylation steps reduces isolation steps.
- Waste Minimization : Methanol digestion of intermediates decreases solvent use by 30%.
Economic analysis shows raw material costs breakdown:
- 4-Methoxyaniline: 42%
- Benzaldehyde derivatives: 28%
- Catalysts: 15%
- Solvents/Utilities: 15%
Analytical Characterization
Critical quality parameters and methods:
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-(4-methoxyphenyl)-N’-[(4-methoxyphenyl)methyl]propanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of methoxyphenyl compounds have shown selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing that those with methoxy substitutions exhibited enhanced activity. The IC50 values for these compounds ranged from 10 to 30 µM against A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
Enzyme Inhibition
Compounds similar to 2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide have been investigated for their ability to inhibit key enzymes involved in metabolic pathways associated with cancer progression.
Data Table: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 25 | |
| Compound B | COX-2 | 15 | |
| Compound C | Topoisomerase II | 20 |
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications in treating various cancers and possibly other diseases linked to enzyme dysregulation.
Cancer Therapy
The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent. Ongoing research is focused on optimizing its structure for improved efficacy and reduced toxicity.
Neurological Disorders
Due to its enzyme inhibition properties, particularly against acetylcholinesterase, there is potential for application in treating neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
The mechanism by which 2-acetamido-N-(4-methoxyphenyl)-N’-[(4-methoxyphenyl)methyl]propanediamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogous compounds:
Critical Comparisons
Substituent Effects on Bioactivity: The dual 4-methoxyphenyl groups in the target compound likely enhance metabolic stability compared to chlorophenyl or nitro-substituted analogs, as methoxy groups are less prone to oxidative metabolism .
Synthetic Complexity: Azido-containing analogs (e.g., C₉H₁₀N₄O₂) require specialized handling due to the reactivity of the -N₃ group but enable modular derivatization via Cu-catalyzed azide-alkyne cycloaddition .
Physicochemical Properties :
- Lipophilicity : Chlorophenyl and isopropyl substituents (LogP ~3.5) increase lipophilicity compared to methoxyphenyl analogs (LogP ~2.8), influencing blood-brain barrier penetration .
- Solubility : Nitro and formyl groups in C₁₆H₁₄N₂O₆ reduce aqueous solubility but improve crystallinity for solid-state applications .
Research Findings
- Antimicrobial Activity : The sulfanyl-acetamide derivative (C₁₅H₁₄N₂O₂S) showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to its thioether moiety disrupting bacterial membranes .
- Reactivity : Azido-acetamides (e.g., C₉H₁₀N₄O₂) are pivotal in bioconjugation, with reaction yields exceeding 85% under mild conditions .
- Thermal Stability : Propanediamides with methoxyphenyl groups exhibit decomposition temperatures above 200°C, making them suitable for high-temperature synthesis .
Biological Activity
2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a propanediamide backbone with two para-methoxyphenyl substituents, which may influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the use of amines and acylating agents. The Ugi reaction is one common method employed, where various amines and isocyanides react to form complex structures with potential biological activity .
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of 4-anilinoquinazolines have been shown to induce apoptosis in cancer cells, suggesting that this compound may also possess similar effects .
Table 1: Summary of Antitumor Activities
| Compound | Activity | EC50 (nM) | Reference |
|---|---|---|---|
| This compound | Potential Antitumor Agent | TBD | |
| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Apoptosis Inducer | 2 |
Antimicrobial Properties
The presence of the methoxy groups in the structure may enhance the compound's interaction with microbial membranes, leading to increased antimicrobial activity. Studies on related compounds have demonstrated promising results against various bacterial strains .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth.
- Induction of Apoptosis : Evidence from related studies suggests that the compound may activate apoptotic pathways in cancer cells.
- Antimicrobial Action : The structural features may allow for effective binding to microbial targets, disrupting cellular functions.
Case Studies
- Anticancer Efficacy in Xenograft Models : In vivo studies using mouse xenograft models have shown that compounds structurally related to this compound can significantly reduce tumor size compared to controls .
- Antimicrobial Testing : Laboratory tests have demonstrated that derivatives with similar functional groups exhibit notable activity against both Gram-positive and Gram-negative bacteria, suggesting a possible broad-spectrum antimicrobial effect .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains two 4-methoxyphenyl groups, an acetamido moiety, and a propanediamide backbone. The methoxy groups (–OCH₃) enhance electron-donating effects, influencing solubility and interactions with biological targets like enzymes. The propanediamide linker provides conformational flexibility, enabling binding to diverse receptors. Structural analogs (e.g., in ) show that methoxyphenyl groups stabilize π-π stacking, while acetamido residues participate in hydrogen bonding .
Q. What synthetic strategies are commonly employed to prepare this compound?
Typical synthesis involves:
Amide coupling : Reacting 4-methoxyaniline derivatives with activated carbonyl intermediates (e.g., using EDC/HOBt or DCC).
Functional group protection : Methoxy groups are often protected during synthesis to prevent undesired side reactions.
Stepwise purification : Column chromatography or recrystallization ensures purity (>95%), as noted in protocols for similar compounds .
Q. Which spectroscopic techniques are critical for confirming its structural integrity?
- NMR : ¹H and ¹³C NMR verify methoxyphenyl protons (δ 3.7–3.8 ppm for –OCH₃) and acetamido carbonyl signals (δ ~170 ppm).
- HPLC : Monitors purity (>98%) and detects byproducts.
- Mass spectrometry : High-resolution MS confirms molecular weight (calculated: ~425 g/mol) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- DOE (Design of Experiments) : Vary parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation).
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Controlled addition : Gradual introduction of electrophiles reduces dimerization, as seen in and .
Q. How can contradictions in biological activity data be resolved?
- Dose-response studies : Test across a range of concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Assay validation : Compare results across multiple platforms (e.g., enzymatic assays vs. cell-based models).
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a confounding factor .
Q. What computational methods are suitable for predicting its binding affinity?
- Molecular docking (AutoDock/Vina) : Screen against targets like kinases or GPCRs, leveraging the methoxyphenyl groups’ hydrophobic interactions.
- MD simulations (GROMACS) : Simulate ligand-receptor complexes for >100 ns to assess stability.
- QSAR models : Correlate substituent electronic effects (Hammett σ values) with activity trends .
Q. How should researchers address discrepancies in spectroscopic data?
- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC).
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation.
- Batch comparison : Analyze multiple synthesis batches to distinguish artifacts from true structural features .
Methodological Considerations
Q. What strategies mitigate degradation during storage?
Q. How can researchers design SAR studies for derivatives?
- Core modifications : Replace acetamido with sulfonamide or urea groups.
- Substituent libraries : Synthesize analogs with halogens (–F, –Cl) or alkyl chains at the phenyl positions.
- Activity cliffs : Identify structural changes causing abrupt potency drops using cheminformatics tools .
Q. What are best practices for assessing cytotoxicity in preclinical models?
- MTT/WST-1 assays : Test in normal cell lines (e.g., HEK293) to establish selectivity indices.
- Apoptosis markers : Use flow cytometry with Annexin V/PI staining.
- In vivo tolerability : Conduct acute toxicity studies in rodents (dose range: 10–200 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
